
Pomalidomide-5-C4-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pomalidomide-5-C4-NH2 (hydrochloride) is a derivative of pomalidomide, a compound known for its immunomodulatory and anti-cancer properties. This compound is specifically designed as a ligand for cereblon (CRBN), an E3 ubiquitin ligase, and is used in the recruitment of CRBN protein. It is often utilized in the formation of PROTACs (Proteolysis Targeting Chimeras), which are molecules that induce the degradation of specific proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-5-C4-NH2 (hydrochloride) involves the conjugation of pomalidomide with a linker that contains an amine group. This process typically involves peptide coupling reactions, which allow for the rapid conjugation with carboxyl linkers . The preparation of heterobifunctional pomalidomide-conjugates often relies on methods that are low yielding and produce intractable byproducts. recent strategies have improved the yield and reliability of these syntheses .
Industrial Production Methods
Industrial production methods for Pomalidomide-5-C4-NH2 (hydrochloride) focus on optimizing the yield and purity of the compound. The process involves multiple steps, including the synthesis of pomalidomide, its conjugation with the linker, and the final purification steps to achieve a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Pomalidomide-5-C4-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amine group in the linker allows for substitution reactions, enabling the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving Pomalidomide-5-C4-NH2 (hydrochloride) include oxidizing agents, reducing agents, and coupling reagents for peptide coupling reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from the reactions of Pomalidomide-5-C4-NH2 (hydrochloride) include various derivatives that can be used in the formation of PROTACs. These derivatives are designed to target specific proteins for degradation .
Applications De Recherche Scientifique
Pomalidomide-5-C4-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Employed in research to understand the role of specific proteins in cellular processes by inducing their degradation.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer by targeting and degrading disease-related proteins.
Industry: Utilized in the development of new drugs and therapeutic agents that leverage the PROTAC technology
Mécanisme D'action
Pomalidomide-5-C4-NH2 (hydrochloride) exerts its effects by binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding facilitates the recruitment of CRBN protein, which in turn leads to the ubiquitination and subsequent degradation of target proteins. The molecular targets and pathways involved in this process include the ubiquitin-proteasome system, which is responsible for protein degradation within the cell .
Comparaison Avec Des Composés Similaires
Pomalidomide-5-C4-NH2 (hydrochloride) is unique in its ability to recruit CRBN protein and form PROTACs. Similar compounds include:
Pomalidomide-PEG4-NH2 (hydrochloride): Another derivative of pomalidomide used in the formation of PROTACs.
Pomalidomide-5-C7-NH2 (hydrochloride): A similar compound with a different linker length, used for similar applications.
These compounds share the common feature of being based on pomalidomide and are used in the recruitment of CRBN protein for the formation of PROTACs. the specific linker and functional groups present in each compound can influence their efficacy and applications .
Propriétés
Formule moléculaire |
C17H21ClN4O4 |
|---|---|
Poids moléculaire |
380.8 g/mol |
Nom IUPAC |
5-(4-aminobutylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H20N4O4.ClH/c18-7-1-2-8-19-10-3-4-11-12(9-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23;/h3-4,9,13,19H,1-2,5-8,18H2,(H,20,22,23);1H |
Clé InChI |
QQWONGXBSPKDHY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




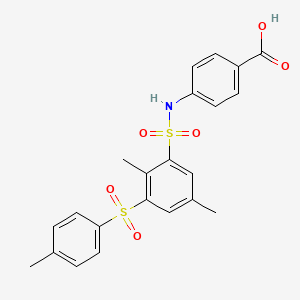
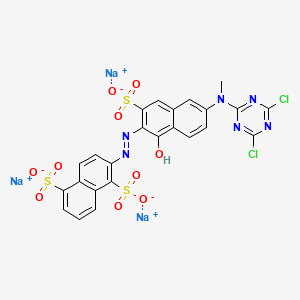
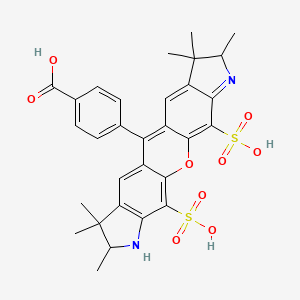
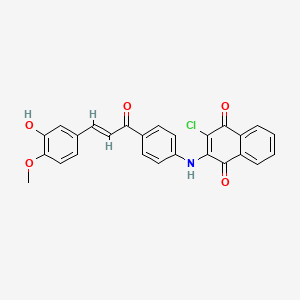
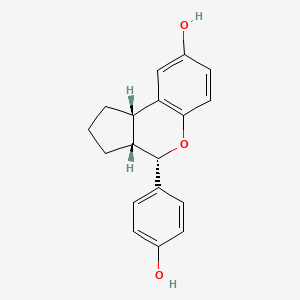
![(5r,7s)-5-(4-Ethylphenyl)-N-[(5-Fluoropyridin-2-Yl)methyl]-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrimidine-3-Carboxamide](/img/structure/B12373882.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-methoxy-3-(2-pyridin-2-ylethylsulfamoyl)benzamide](/img/structure/B12373884.png)

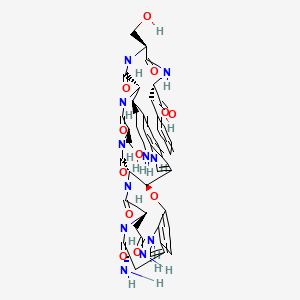
![disodium;5-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12373911.png)
![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)

